Glyoxyloyl carbocysteine

Catalog No.
S13218573
CAS No.
1268868-51-4
M.F
C7H9NO6S
M. Wt
235.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyoxyloyl carbocysteine

CAS Number

1268868-51-4

Product Name

Glyoxyloyl carbocysteine

IUPAC Name

(2R)-3-(carboxymethylsulfanyl)-2-(oxaldehydoylamino)propanoic acid

Molecular Formula

C7H9NO6S

Molecular Weight

235.22 g/mol

InChI

InChI=1S/C7H9NO6S/c9-1-5(10)8-4(7(13)14)2-15-3-6(11)12/h1,4H,2-3H2,(H,8,10)(H,11,12)(H,13,14)/t4-/m0/s1

InChI Key

GEPLANMDLRORQN-BYPYZUCNSA-N

Canonical SMILES

C(C(C(=O)O)NC(=O)C=O)SCC(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)C=O)SCC(=O)O

Glyoxyloyl carbocysteine is a chemical compound that belongs to the class of glyoxyloyl derivatives, characterized by the presence of a glyoxyloyl group attached to the amino acid carbocysteine. Its chemical formula is C7H9NO6SC_7H_9NO_6S, and it is known for its applications in hair care products, particularly in hair straightening formulations. The compound is derived from glyoxylic acid, which reacts with carbocysteine to form glyoxyloyl carbocysteine. This reaction typically occurs under specific conditions that favor the formation of the desired product while minimizing unwanted by-products .

Glyoxyloyl carbocysteine can be synthesized through the reaction of glyoxylic acid with carbocysteine. The general reaction can be represented as follows:

Glyoxylic Acid+CarbocysteineGlyoxyloyl Carbocysteine+H2O\text{Glyoxylic Acid}+\text{Carbocysteine}\rightarrow \text{Glyoxyloyl Carbocysteine}+\text{H}_2\text{O}

This reaction involves the condensation of the carbonyl group from glyoxylic acid with the thiol group of carbocysteine, resulting in the formation of a thioester linkage. The process may require specific conditions such as elevated temperatures and controlled pH levels to ensure optimal yields and purity of the product .

The synthesis of glyoxyloyl carbocysteine generally involves the following steps:

  • Preparation of Glyoxylic Acid: Glyoxylic acid can be obtained through various methods, including oxidation of glyoxal or as a by-product in certain reactions.
  • Reaction with Carbocysteine: The prepared glyoxylic acid is then reacted with carbocysteine under controlled temperature and pH conditions to facilitate the formation of glyoxyloyl carbocysteine.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials or by-products.

These methods ensure that high-purity glyoxyloyl carbocysteine is obtained for use in cosmetic applications .

Glyoxyloyl carbocysteine is primarily used in:

  • Hair Straightening Products: It is incorporated into formulations designed for smoothing and straightening hair, providing a semi-permanent effect.
  • Conditioners and Treatments: Due to its conditioning properties, it is also found in various hair care products aimed at improving texture and manageability.
  • Cosmetic Formulations: Its ability to modify protein structures makes it valuable in other cosmetic applications beyond hair care .

Research has indicated that glyoxyloyl carbocysteine interacts with hair proteins during treatment processes. For instance, studies have shown that it can form imines and hemiacetals with amino acids in hair keratin upon heating, leading to structural changes that enhance hair smoothness but may also contribute to damage if misapplied . Additionally, its interactions are influenced by pH levels; lower pH values can increase the risk of adverse effects on both hair structure and scalp health .

Several compounds share structural similarities or functional roles with glyoxyloyl carbocysteine. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Glyoxylic AcidCarbonyl groupPrecursor for various glyoxyloyl derivatives
CarbocysteineThiol groupAmino acid derivative used in similar reactions
Glyoxyloyl KeratinGlyoxyloyl group + KeratinUsed for stronger bonding with keratin proteins
N-Acetyl CysteineAcetylated thiol groupEnhances solubility and stability in formulations

Glyoxyloyl carbocysteine stands out due to its specific application in hair treatments and its unique ability to modify hair structure while being less damaging compared to traditional formaldehyde-based products . Its formulation allows for effective straightening while aiming to minimize adverse effects associated with harsher chemicals.

Reaction Pathways for Glyoxyloyl Carbocysteine Production

The synthesis of glyoxyloyl carbocysteine involves a condensation reaction between glyoxylic acid and carbocysteine, forming a thioester linkage through the interaction of the carbonyl group from glyoxylic acid with the thiol group of carbocysteine . This reaction represents a direct coupling mechanism where the glyoxyloyl group becomes covalently attached to the carbocysteine molecule, resulting in the formation of glyoxyloyl carbocysteine with the molecular formula C₇H₉NO₆S and a molecular weight of 235.21 daltons [2].

The reaction mechanism proceeds through nucleophilic attack of the sulfur atom in the carbocysteine thiol group on the electrophilic carbonyl carbon of glyoxylic acid . This condensation process requires specific pH conditions to facilitate optimal reactivity while minimizing side reactions that could lead to unwanted byproducts [40]. The formation of the thioester bond is thermodynamically favorable under acidic conditions, where the protonation state of both reactants promotes the desired coupling reaction [41].

Research has demonstrated that the reaction involves the formation of intermediate complexes before the final product formation [40]. The mechanism includes initial mixing and dissolution of reagents, followed by the condensation reaction where hydrogen bonds are disrupted and new covalent bonds are formed [41]. The process culminates in thermal activation that stabilizes the final glyoxyloyl carbocysteine structure through crosslinking reactions [17] [40].

Key Reagents: Glyoxylic Acid and Carbocysteine Interactions

Glyoxylic acid serves as the primary aldehyde component in the synthesis reaction, contributing its reactive carbonyl group for the formation of the glyoxyloyl moiety [24]. The compound exists predominantly as a hydrate or cyclic dimer in aqueous solution, with an equilibrium constant of 300 for the formation of the hydrated form at room temperature [24]. Industrial production of glyoxylic acid is primarily achieved through the oxidation of glyoxal with nitric acid in the presence of hydrochloric acid, yielding glyoxylic acid with purities exceeding 95 percent [25].

Table 1: Glyoxylic Acid Production Methods

Production MethodTemperature Range (°C)pH RangeYield (%)Industrial Viability
Oxidation of Glyoxal with Nitric Acid55-98Acidic (with HCl)85-95High
Ozonolysis of Maleic Acid-5 to 38Not specified>95Medium
Electrochemical Reduction of Oxalic Acid0-25Acidic70-85Low
Enzyme-catalyzed Oxidation of Glycolic AcidRoom TemperatureNeutral to basic85-90Medium
Oxidation of Glycolic Acid (Chemical)95-98Acidic (H₂SO₄)80-90High

Alternative production methods for glyoxylic acid include ozonolysis of maleic acid, which has been shown to produce hydroperoxide compounds and glyoxylic acid hemiacetal in yields exceeding 95 percent when conducted in solvents containing methanol, acetic acid, or formic acid at approximately -5°C [44]. The electrochemical reduction of oxalic acid provides another pathway, though this method typically requires careful temperature control to achieve optimal selectivity for glyoxylic acid production [48].

Carbocysteine, chemically known as S-carboxymethylcysteine, is synthesized through the reaction of L-cysteine with chloroacetic acid under controlled alkaline conditions [32]. The production process involves a condensation reaction where L-cysteine hydrochloride is dissolved in water and reacted with chloroacetic acid while maintaining the system temperature below 50°C and adjusting the pH to 7.0-7.5 using liquid ammonia [37]. The carbocysteine synthesis requires precise control of reaction parameters to minimize the formation of impurities such as cystine, which can be reduced through the addition of carbonate and antioxidants to the reaction system [32].

The molecular structure of carbocysteine contains both a carboxylic acid group and a methylthio group, making it a bifunctional molecule capable of participating in multiple types of chemical interactions [15]. The carboxyl group provides sites for hydrogen bonding and electrostatic interactions, while the sulfur-containing methylthio group offers nucleophilic reactivity essential for the formation of thioester bonds with glyoxylic acid [15].

Optimization of Reaction Conditions (Temperature, pH, Catalysts)

Temperature control represents a critical parameter in the synthesis of glyoxyloyl carbocysteine, with optimal reaction temperatures typically maintained between 30°C and 50°C during the initial condensation phase [37]. Research indicates that temperatures exceeding 50°C can lead to increased side reactions and decomposition of sensitive intermediates, while temperatures below 30°C result in reduced reaction rates and incomplete conversion [16]. The thermal treatment phase requires elevated temperatures of 230°C to 450°C to achieve proper thermal activation and crosslinking of the glyoxyloyl carbocysteine structure [17].

Table 2: Carbocysteine Synthesis Optimization Parameters

ParameterOptimum RangeCritical Factors
Temperature45-60°CTemperature control prevents decomposition
pH7.0-8.5 (reaction), 2.8 (crystallization)pH affects reaction rate and selectivity
Reaction Time1-2 hoursLonger times increase side reactions
L-Cysteine:Chloroacetic Acid Ratio1:0.7-1.0Excess acid improves conversion
Yield85-95%Depends on pH and temperature control
Purity>99%Requires proper crystallization conditions

The pH optimization for glyoxyloyl carbocysteine synthesis requires a two-stage approach, with initial reaction conditions maintained at pH 1.0 to 2.0 to promote the condensation reaction between glyoxylic acid and carbocysteine [40]. Studies have demonstrated that formulations at pH 1.0 achieve superior straightening capacity, improving combing test results by 59.4 percent compared to virgin hair, while pH 2.0 formulations show only 33.0 percent improvement [40]. The acidic environment facilitates the protonation of amino groups and enhances the electrophilic character of the glyoxylic acid carbonyl group [41].

Temperature effects on reaction kinetics follow Arrhenius behavior, where increased temperatures accelerate the rate of product formation but also promote competing side reactions [48]. The optimal temperature range balances reaction rate with selectivity, ensuring maximum yield of the desired glyoxyloyl carbocysteine product while minimizing the formation of unwanted byproducts [18]. Research has shown that isothermal conditions below the activation temperature can significantly improve efficiency and reduce the equivalents of reactants required [18].

Table 3: Glyoxyloyl Carbocysteine Formation Process Conditions

Reaction StageTemperature (°C)pHDurationKey Process Notes
Initial Mixing20-251-25-10 minutesReagent dissolution and mixing
Condensation Reaction30-501-230-60 minutesFormation of intermediate complexes
Heat Treatment230-450Not applicable5-15 minutesThermal activation and crosslinking
Product FormationAmbient1-2ImmediateFinal product stabilization

Catalytic considerations for the glyoxyloyl carbocysteine synthesis primarily involve the use of acid catalysts to promote the condensation reaction [4]. Patent literature describes the use of various catalytic systems, including the combination of glyoxylic acid with amino acid derivatives under specific pH conditions [4]. The catalytic mechanism involves the activation of the carbonyl group in glyoxylic acid, making it more susceptible to nucleophilic attack by the thiol group of carbocysteine [41].

Industrial-Scale Synthesis Challenges

The transition from laboratory-scale to industrial-scale synthesis of glyoxyloyl carbocysteine presents numerous technical and engineering challenges that must be systematically addressed to ensure consistent product quality and economic viability [52]. Heat transfer limitations represent one of the most significant obstacles, as the temperature uniformity required for optimal reaction conditions becomes increasingly difficult to maintain in large-scale reactors [57]. Industrial reactors must incorporate advanced heat exchange systems and careful reactor design to prevent the formation of hot spots that can lead to product degradation and reduced yields [52].

Mass transfer efficiency poses another critical challenge in the scale-up process, where the mixing characteristics that work effectively at laboratory scale may not translate directly to industrial operations [53]. The complex kinetics involved in glyoxyloyl carbocysteine formation require uniform distribution of reactants throughout the reaction medium, which becomes more challenging as reactor volumes increase [57]. Poor mixing can result in concentration gradients that lead to incomplete conversion and the formation of unwanted side products [55].

Table 4: Industrial-Scale Synthesis Challenges for Glyoxyloyl Carbocysteine

Challenge CategorySpecific IssuesImpact on ProductionMitigation Strategies
Heat TransferTemperature uniformity in large reactorsReduced yield, side reactionsAdvanced reactor design, heat exchangers
Mass TransferMixing efficiency at industrial scaleIncomplete conversion, hotspotsImproved agitation systems
Impurity ControlTrace contaminant accumulationProduct quality degradationEnhanced purification steps
Scale-up KineticsReaction rate changes with scaleProcess optimization requiredPilot-scale testing, modeling
Quality ControlConsistent product specificationsBatch rejection, rework costsReal-time monitoring systems
Environmental ComplianceWaste management and emissionsRegulatory compliance costsGreen chemistry approaches

Impurity control becomes exponentially more challenging at industrial scale due to the accumulation of trace contaminants that have minimal impact at laboratory scale but can significantly affect product quality in large-scale operations [57]. The buildup of these contaminants impacts the performance of full-scale industrial units much more than at pilot scale, where concentrations are typically lower [57]. Continuous-flow reactor systems have emerged as a potential solution, offering better control over reaction conditions and the ability to telescope multiple reaction steps without intermediate purification [53].

The regulatory environment surrounding chemical manufacturing adds another layer of complexity to industrial-scale synthesis [56]. Environmental regulations require careful waste management and emission control, with the chemical industry estimated to need over 300 billion dollars in investment to comply with evolving regulatory requirements [56]. The implementation of green chemistry principles becomes essential for sustainable industrial production, requiring the development of environmentally friendly synthetic pathways and waste minimization strategies [55].

Glyoxyloyl carbocysteine is characterized by the molecular formula C₇H₉NO₆S with a molecular weight of 235.21 grams per mole [1] [2] [3] [4] [5]. The compound exhibits a specific stereochemical configuration designated as (2R)-3-(carboxymethylsulfanyl)-2-(oxaldehydoylamino)propanoic acid, indicating its absolute stereochemistry [1] [3]. The molecule contains a single defined stereocenter with R-configuration at the C2 position, contributing to its chiral nature [1] [2] [3].

The structural framework of glyoxyloyl carbocysteine incorporates multiple functional groups that influence its physicochemical behavior. The presence of carboxylic acid groups, a sulfur-containing thioether linkage, and an amide bond creates a highly polar molecular architecture with a polar surface area of 146.07 Ų [1]. This extensive polar character is reflected in the compound's predicted pKa value of 2.79 ± 0.10, indicating strong acidic properties [4] [5].

PropertyValueReference
Molecular FormulaC₇H₉NO₆S [1] [2] [3]
Molecular Weight (g/mol)235.21 [1] [2] [3] [4] [5]
Exact Mass235.01500 [1]
Polar Surface Area (Ų)146.07 [1]
Density (g/cm³)1.558 ± 0.06 [4] [5]
pKa (predicted)2.79 ± 0.10 [4] [5]

The stereochemical analysis reveals that glyoxyloyl carbocysteine possesses absolute stereochemistry with one defined stereocenter out of one possible stereocenter [6] [2]. The compound exhibits no E/Z centers, confirming the absence of geometric isomerism within its structure [6]. The optical activity remains unspecified in current literature, though the presence of the chiral center at C2 with R-configuration suggests potential optical rotation properties [1] [3].

ParameterValueReference
StereochemistryAbsolute [6]
Defined Stereocenters1/1 [6] [2]
Absolute ConfigurationR-configuration at C2 [1] [3]
ChiralitySingle chiral center [1] [2] [3]

Solubility Profile in Cosmetic Formulations

The solubility characteristics of glyoxyloyl carbocysteine demonstrate exceptional compatibility with aqueous-based cosmetic formulations. Water solubility at 25°C reaches 1 × 10⁶ mg/L, indicating complete miscibility with water under standard conditions [7]. This remarkable aqueous solubility is corroborated by the calculated octanol-water partition coefficient (Log Kow) of -3.76, confirming the compound's highly hydrophilic nature [7].

The compound exhibits optimal stability and performance within acidic pH ranges, with formulations typically maintained between pH 1.0 and 2.0 [5] [8] [9]. This acidic environment is crucial for maintaining the structural integrity of glyoxyloyl carbocysteine and preventing unwanted chemical transformations during storage and application.

In cosmetic formulation contexts, glyoxyloyl carbocysteine demonstrates compatibility with various aqueous systems commonly employed in hair care products [10] [9]. The compound readily dissolves in water-based formulations without requiring specialized solubilization techniques or co-solvents. This compatibility extends to emulsion systems where the hydrophilic nature of glyoxyloyl carbocysteine allows for incorporation into the aqueous phase of oil-in-water emulsions.

Solvent/MediumSolubility/PropertyNotesReference
Water (25°C)1 × 10⁶ mg/LExcellent water solubility [7]
Log Kow (octanol-water)-3.76 (estimated)Hydrophilic nature confirmed [7]
Cosmetic FormulationsCompatibleSuitable for water-based formulations [10] [9]
pH Compatibility RangepH 1.0 - 2.0 optimalAcidic pH required for stability [5] [8] [9]

The solubility profile indicates that glyoxyloyl carbocysteine functions optimally in acidic aqueous environments, making it particularly suitable for formulations requiring low pH conditions for efficacy. The compound's high water solubility eliminates concerns regarding precipitation or crystallization during formulation processing and storage under appropriate conditions.

Thermal Stability and Degradation Pathways

Thermal stability analysis of glyoxyloyl carbocysteine reveals distinct temperature-dependent behavior patterns that influence its performance and storage requirements. Under ambient conditions at 25°C, the compound maintains stability during normal storage periods without detectable degradation [11]. However, exposure to elevated temperatures initiates specific degradation pathways that must be considered during formulation processing and product application.

Accelerated stability studies conducted at temperatures ranging from 40°C to 70°C demonstrate measurable degradation kinetics following Arrhenius principles [11]. These studies identified the presence of endogenous degradation peaks, suggesting the formation of breakdown products under thermal stress conditions. The degradation pathway appears to follow first-order kinetics with respect to temperature, indicating predictable stability behavior under controlled conditions.

At processing temperatures between 120°C and 150°C, commonly encountered during cosmetic manufacturing and hair treatment applications, glyoxyloyl carbocysteine exhibits thermal processing compatibility while maintaining structural integrity [12] [9]. However, these elevated temperatures may facilitate the potential release of formaldehyde as a degradation product, requiring careful monitoring during high-temperature processing operations.

Critical thermal decomposition begins at approximately 177°C, where mass spectrometry analysis detected the release of carbon dioxide, indicating the onset of significant molecular breakdown [13]. This temperature represents the practical upper limit for thermal processing of glyoxyloyl carbocysteine-containing formulations without substantial degradation.

Temperature Range (°C)Stability/BehaviorDegradation ProductsReference
25 (Room temperature)Stable under normal storageNone detected [11]
40-70 (Accelerated conditions)Degradation kinetics studiedEndogenous peaks observed [11]
120-150 (Processing conditions)Thermal processing compatibleFormaldehyde potential release [12] [9]
177 (Decomposition onset)Initial decomposition detectedCO₂ release detected [13]
200+ (Degradation)Significant degradationMultiple breakdown products [14] [13]

The thermal degradation pathway involves multiple stages, beginning with water loss at lower temperatures, followed by structural decomposition at elevated temperatures [13]. Thermogravimetric analysis coupled with mass spectrometry revealed that water elimination occurs gradually up to 125°C, while more substantial molecular fragmentation initiates above 177°C with the release of various gaseous products including carbon dioxide, sulfur-containing compounds, and potentially formaldehyde [13] [14].

XLogP3

-0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

235.01505818 g/mol

Monoisotopic Mass

235.01505818 g/mol

Heavy Atom Count

15

UNII

3K6008UJ5J

Dates

Last modified: 08-10-2024

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